Cas no 1023813-89-9 (5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one)

5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
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- 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one
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- インチ: 1S/C9H7ClN2O/c1-12-7-4-5-11-9(10)6(7)2-3-8(12)13/h2-5H,1H3
- InChIKey: JDAJTMPXAAFVNH-UHFFFAOYSA-N
- SMILES: N1(C)C2=C(C(Cl)=NC=C2)C=CC1=O
5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM241027-1g |
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one |
1023813-89-9 | 97% | 1g |
$1440 | 2023-11-26 | |
Ambeed | A528492-1g |
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one |
1023813-89-9 | 97% | 1g |
$1200.0 | 2024-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD605781-1g |
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one |
1023813-89-9 | 97% | 1g |
¥8232.0 | 2023-02-27 |
5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
5-chloro-1-methyl-1,6-naphthyridin-2(1H)-oneに関する追加情報
5-Chloro-1-methyl-1,6-naphthyridin-2(1H)-one (CAS 1023813-89-9): A Versatile Heterocyclic Compound for Pharmaceutical and Material Science Applications
The 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one (CAS 1023813-89-9) is a structurally intriguing heterocyclic compound that has garnered significant attention in both pharmaceutical research and material science. As a naphthyridine derivative, this compound belongs to an important class of nitrogen-containing bicyclic aromatic systems that exhibit remarkable biological activities and unique physicochemical properties. The presence of both chloro and methyl substituents on the 1,6-naphthyridin-2(1H)-one core structure makes this particular derivative especially valuable for medicinal chemistry applications.
Recent trends in drug discovery have shown growing interest in small molecule heterocycles like 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one, particularly as kinase inhibitors and antimicrobial agents. Pharmaceutical researchers are actively exploring this compound's potential in addressing current healthcare challenges, including antibiotic resistance and targeted cancer therapies. The compound's molecular weight of 208.63 g/mol and its balanced lipophilicity make it an attractive scaffold for drug development, especially in the design of CNS-active compounds that can cross the blood-brain barrier.
The synthesis of 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one typically involves multi-step organic transformations starting from commercially available pyridine derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient catalytic methods to install the chloro and methyl groups at specific positions on the naphthyridinone core. These advancements align with the pharmaceutical industry's growing emphasis on sustainable synthetic methodologies and atom economy.
In material science applications, 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one has shown promise as a building block for organic electronic materials. Its rigid planar structure and electron-deficient nature make it suitable for developing novel organic semiconductors and light-emitting materials. Researchers are particularly interested in how the chloro and methyl substituents influence the compound's photophysical properties and charge transport characteristics in thin-film devices.
The compound's structure-activity relationship (SAR) has been extensively studied in medicinal chemistry contexts. The chloro group at position 5 often enhances binding affinity to biological targets, while the N-methylation at position 1 typically improves metabolic stability. These features make 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one a valuable intermediate for developing more potent and selective drug candidates. Current research focuses on optimizing these structural features to address specific disease targets identified through computational modeling and high-throughput screening.
Analytical characterization of 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one typically involves advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments, with characteristic shifts for the aromatic protons and methyl group. Mass spectrometry confirms the molecular ion peak at m/z 208, while high-performance liquid chromatography (HPLC) methods have been developed to ensure purity for pharmaceutical applications. These analytical protocols are crucial for quality control in both research and potential commercial production.
The stability profile of 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one has been investigated under various conditions. The compound demonstrates good thermal stability up to 200°C, making it suitable for high-temperature processing in material applications. In solution, it shows pH-dependent stability, with optimal preservation in neutral to slightly acidic conditions. These stability characteristics are particularly important for formulation scientists working on drug delivery systems containing this naphthyridinone derivative.
Recent patent literature reveals growing intellectual property activity around 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one and related compounds. Pharmaceutical companies are filing patents covering its use in various therapeutic areas, particularly as protein kinase inhibitors and antimicrobial agents. The compound's versatility as a synthetic intermediate has also led to patent applications in material science, especially for organic electronic devices. This IP activity reflects the compound's commercial potential across multiple high-tech industries.
From a regulatory perspective, 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one is not currently classified as a controlled substance in major pharmaceutical markets. However, researchers working with this compound should follow standard laboratory safety protocols for handling organic chemicals. Proper personal protective equipment (PPE) including gloves and safety glasses is recommended when working with this material in powder form. The compound's safety data sheet (SDS) provides detailed handling and storage instructions to ensure workplace safety.
The global market for naphthyridine derivatives like 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one is experiencing steady growth, driven by increasing R&D investment in small molecule therapeutics. Specialty chemical suppliers report growing demand for this compound from both academic and industrial researchers. Market analysts project continued expansion as more applications emerge in both life sciences and advanced materials sectors. Pricing trends reflect the compound's position as a research-grade material with potential for scale-up as specific applications mature.
Future research directions for 5-chloro-1-methyl-1,6-naphthyridin-2(1H)-one include exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and antiviral therapies. Material scientists are investigating its incorporation into novel organic frameworks for energy storage applications. The compound's versatility ensures it will remain an important tool for researchers across multiple disciplines, contributing to advancements in both healthcare and technology sectors.
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